

# An In-depth Technical Guide to Piperiacetildenafil and the Broader Class of Pyrazolopyrimidinones

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## Compound of Interest

Compound Name: Piperiacetildenafil

Cat. No.: B8811007

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information available in the public domain regarding **Piperiacetildenafil** is limited. This guide provides a comprehensive overview of its known chemical and physical properties. Due to the scarcity of specific research on **Piperiacetildenafil**'s biological activity, this document also explores the general characteristics, synthesis, and mechanisms of action of the broader pyrazolopyrimidinone class of compounds, to which **Piperiacetildenafil** belongs.

## Piperiacetildenafil: Chemical Identity and Properties

**Piperiacetildenafil** is a chemical compound identified as an intermediate in the synthesis of pyrazolopyrimidinones.<sup>[1]</sup> It is intended for research use only.

## Chemical Structure

Below is the two-dimensional chemical structure of **Piperiacetildenafil**.

Caption: 2D Chemical Structure of **Piperiacetildenafil**.

## Chemical and Physical Properties

The known chemical and physical properties of **Piperiacetildenafil** are summarized in the table below.

Property	Value	Source
IUPAC Name	5-(2-ethoxy-5-(2-(piperidin-1-yl)acetyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one	[1]
Synonyms	J2.357.565E, Piperidinohongdenafil, Piperidino acetildenafil, Apremilast Impurity 109	[2][3]
CAS Number	147676-50-4	[1]
Molecular Formula	C <sub>24</sub> H <sub>31</sub> N <sub>5</sub> O <sub>3</sub>	
Molecular Weight	437.54 g/mol	
Melting Point	149-152 °C	
Density (Predicted)	1.29 ± 0.1 g/cm <sup>3</sup>	
pKa (Predicted)	10.09 ± 0.20	
Solubility	Chloroform (Sparingly), Methanol (Slightly)	
Appearance	White to Off-White Solid	

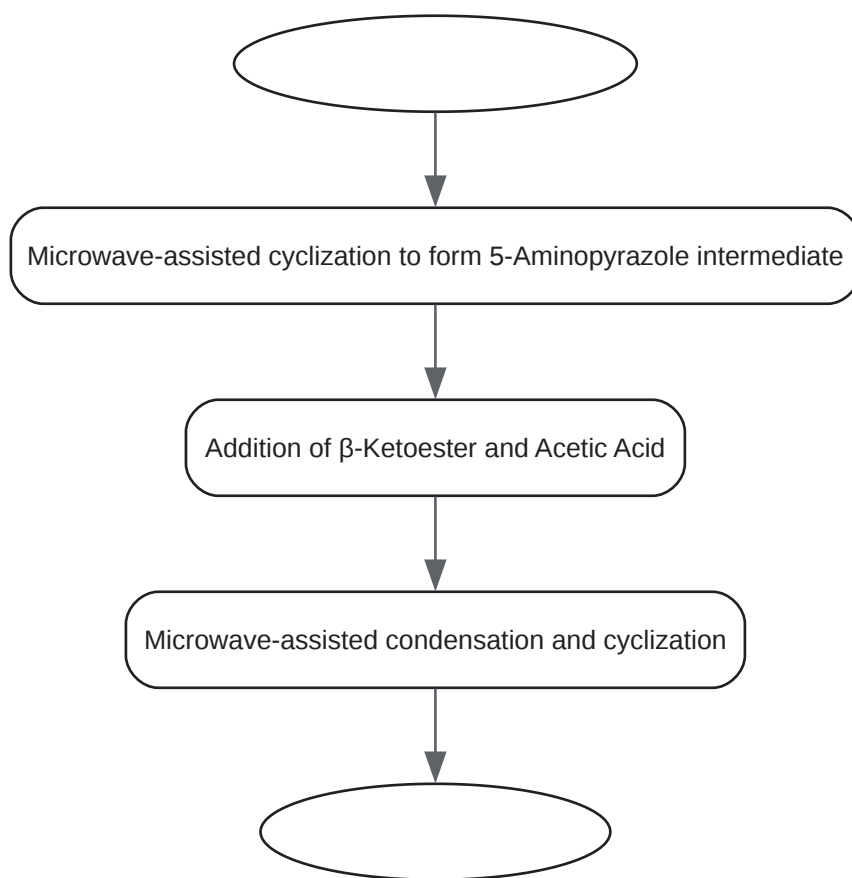
## The Pyrazolopyrimidinone Class: A Broader Perspective

Due to the limited publicly available data on **Piperiacetildenafil**'s biological activity, a broader examination of the pyrazolopyrimidinone chemical class is warranted. This class of compounds has been the subject of extensive research and has yielded several clinically significant molecules.

### General Synthesis of Pyrazolopyrimidinones

The synthesis of pyrazolopyrimidinones often involves a multi-step process. A generalized workflow is presented below, based on common synthetic strategies described in the literature.

One common method is a one-pot, microwave-assisted approach which has been shown to be efficient.



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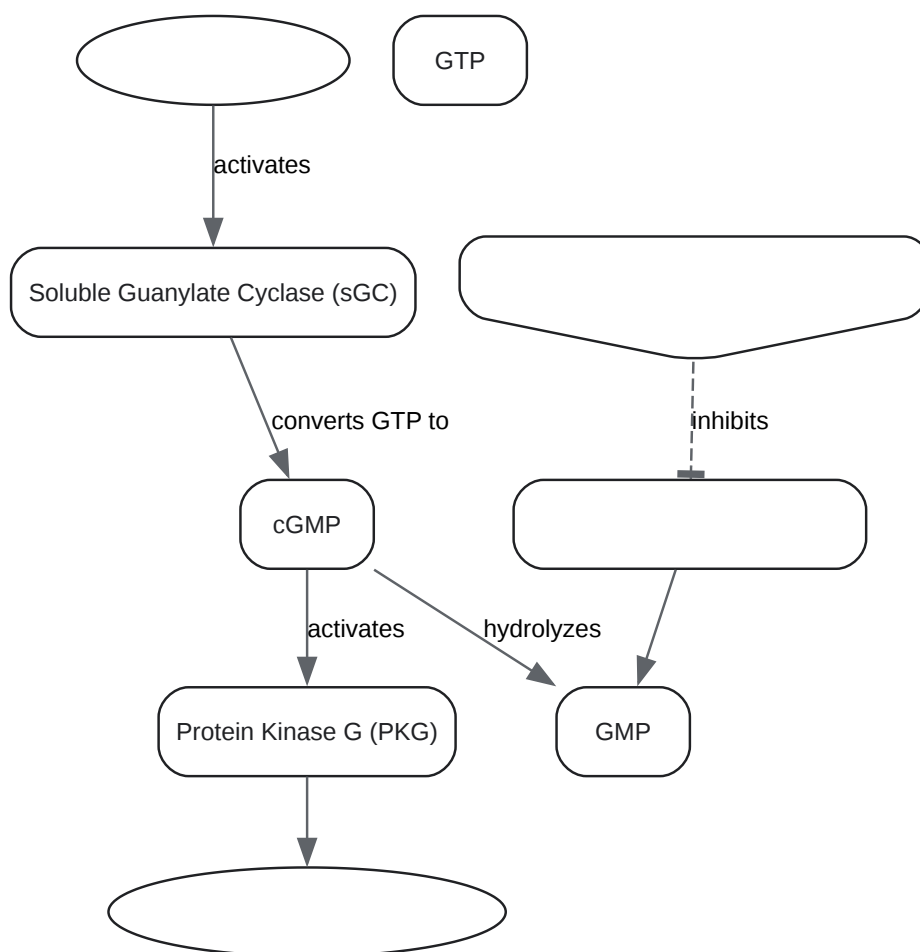
Caption: Generalized workflow for the synthesis of pyrazolopyrimidinones.

A common experimental protocol involves the reaction of a  $\beta$ -ketonitrile with hydrazine in a solvent like methanol under microwave irradiation to form a 5-aminopyrazole intermediate. This is followed by the addition of a  $\beta$ -ketoester and an acid catalyst (e.g., acetic acid) and further heating under microwave irradiation to yield the final pyrazolopyrimidinone product.

## Potential Mechanisms of Action and Signaling Pathways

Pyrazolopyrimidinone derivatives have been investigated for a wide range of biological activities, with their mechanism of action often involving the inhibition of specific enzymes.

One of the most well-known applications of this chemical class is the inhibition of phosphodiesterase type 5 (PDE5). Sildenafil, a prominent member of this class, is a potent and selective inhibitor of PDE5. The inhibition of PDE5 leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation.



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Caption: Signaling pathway of PDE5 inhibition by pyrazolopyrimidinones.

Beyond PDE5 inhibition, various pyrazolopyrimidinone derivatives have been explored as anticancer agents. Their mechanisms in this context are diverse and can include the inhibition of tyrosine kinases such as Mer and Flt3, which are involved in cell proliferation and survival. Some derivatives also exhibit activity against other kinases like the Src family of tyrosine kinases.

Furthermore, certain pyrazolopyrimidines have shown antileishmanial activity by affecting several metabolic processes in the parasite, including the inhibition of GMP reductase and IMP dehydrogenase.

## Future Directions

While **Piperiacetildenafil** itself is primarily documented as a synthetic intermediate, its core pyrazolopyrimidinone structure suggests potential for biological activity. Future research could involve the screening of **Piperiacetildenafil** and its derivatives against various enzymatic targets, such as phosphodiesterases and protein kinases, to elucidate any potential therapeutic applications. Detailed experimental protocols for such studies would need to be developed based on the specific biological questions being addressed.

## Conclusion

**Piperiacetildenafil** is a defined chemical entity with a pyrazolopyrimidinone core. Although specific biological data for this compound is not readily available, the broader class of pyrazolopyrimidinones encompasses a rich and diverse group of biologically active molecules with established therapeutic applications. The information provided in this guide serves as a foundational resource for researchers interested in **Piperiacetildenafil** and the wider potential of the pyrazolopyrimidinone scaffold in drug discovery and development.

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## References

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